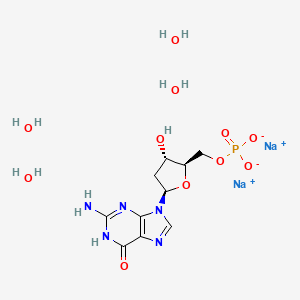![molecular formula C7H8F3N3 B13149016 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13149016.png)
3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound containing a trifluoromethyl group. This compound is known for its unique chemical structure, which includes a fused imidazo and pyrazine ring system. The presence of the trifluoromethyl group enhances its biological activity, making it a valuable compound in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine typically involves the following steps :
Starting Materials: The synthesis begins with readily available starting materials such as 2-chloropyrazine and trifluoroacetic anhydride.
Reaction Conditions: The reaction involves the addition of ethanol and hydrazine hydrate, followed by the dropwise addition of 2-chloropyrazine. The mixture is then heated to 58°C and stirred for 15 hours.
Purification: The reaction mixture is cooled, and impurities are removed through various purification steps, including extraction with methylene dichloride and washing with cold methyl tert-butyl ether.
Industrial Production Methods
For industrial production, the synthesis route is optimized to ensure high yield and purity. The process involves the use of palladium/carbon as a catalyst and ethanol as a solvent under nitrogen protection in a high-pressure kettle . This method is favorable for large-scale production due to its simplicity and the availability of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Isocyanates in dichloromethane with triethylamine.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Applications De Recherche Scientifique
3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways.
Pathways Involved: It modulates the activity of enzymes like dipeptidyl peptidase-4 (DPP-4), leading to increased insulin production and decreased glucagon production in the pancreas.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: This compound is structurally similar and shares similar biological activities.
7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine:
Uniqueness
The uniqueness of 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine lies in its fused ring system and the presence of the trifluoromethyl group, which enhances its biological activity and makes it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C7H8F3N3 |
|---|---|
Poids moléculaire |
191.15 g/mol |
Nom IUPAC |
3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H8F3N3/c8-7(9,10)5-3-12-6-4-11-1-2-13(5)6/h3,11H,1-2,4H2 |
Clé InChI |
BYPRCNLAZNZMJN-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C(=NC=C2C(F)(F)F)CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




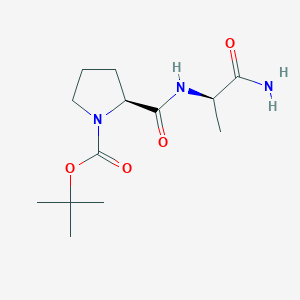
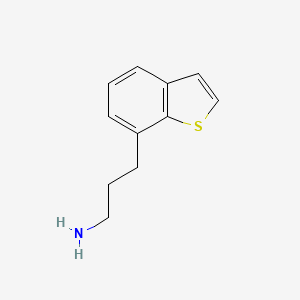
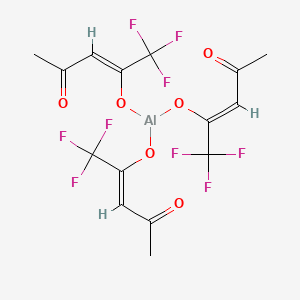
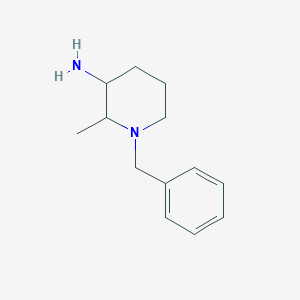

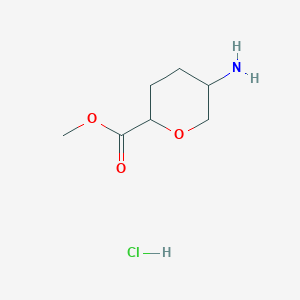
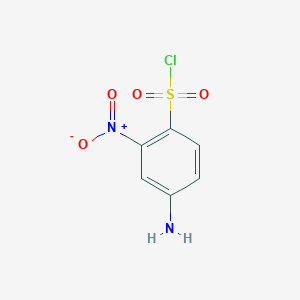

![exo-Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B13149002.png)
![(2S)-1-[4-(Morpholine-4-sulfonyl)-2-nitrophenyl]pyrrolidine-2-carboxylic acid](/img/structure/B13149017.png)
